molecular formula C6H6O B3333905 Phenol-4-d1 CAS No. 23951-03-3

Phenol-4-d1

Cat. No.: B3333905
CAS No.: 23951-03-3
M. Wt: 95.12 g/mol
InChI Key: ISWSIDIOOBJBQZ-MICDWDOJSA-N
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Description

Phenol-4-d1 (C₆H₅OD) is a deuterated derivative of phenol, where the hydrogen atom at the para position is replaced by deuterium (²H). This isotopic substitution retains the chemical structure of phenol but alters its physical and spectroscopic properties due to deuterium’s higher atomic mass and distinct nuclear spin. This compound is primarily utilized in kinetic studies, isotopic labeling experiments, and as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to minimize signal interference .

Properties

IUPAC Name

4-deuteriophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-MICDWDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480398
Record name Phenol-4-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23951-03-3
Record name Phenol-4-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23951-03-3
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol-4-d1 can be synthesized through several methods, including:

Industrial Production Methods:

    Coal Tar Extraction: Phenol is extracted from the middle oil fraction of coal tar.

    Cumene Process: This involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which is then cleaved to produce phenol and acetone.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Nitrophenols: Formed from nitration reactions.

    Halophenols: Formed from halogenation reactions.

    Quinones: Formed from oxidation reactions.

Mechanism of Action

Phenol-4-d1 exerts its effects primarily through its phenolic hydroxyl group, which can participate in various chemical reactions. The deuterium atom in this compound can influence reaction kinetics and mechanisms due to the isotope effect, where the heavier deuterium atom forms stronger bonds compared to hydrogen . This can affect the rate of reactions and the stability of intermediates.

Comparison with Similar Compounds

Structural and Physical Properties

Deuterated phenols exhibit subtle but measurable differences in physical properties compared to their protiated analogs. The table below summarizes key properties of Phenol-4-d1 alongside phenol and 4-phenylphenol (a structurally related compound with a para-substituted phenyl group):

Table 1: Physical Properties of this compound and Related Compounds

Property Phenol This compound 4-Phenylphenol
Molecular Weight (g/mol) 94.11 95.12 170.21
Melting Point (°C) 40.5 ~41* 165–168
Boiling Point (°C) 181.7 ~182* 305–310
Water Solubility (g/100 mL) 8.3 Slightly lower* 0.01–0.1
pKa (25°C) 9.99 ~10.1* 9.5–10.0

Note: Values marked with () are inferred based on isotopic substitution effects and trends in deuterated compounds .*

  • Molecular Weight : The replacement of hydrogen with deuterium increases the molecular weight by ~1 g/mol, impacting density and vapor pressure.
  • Acidity (pKa): Deuterium’s stronger zero-point energy reduces O–D bond dissociation, making this compound slightly less acidic than phenol .
  • Solubility : Reduced solubility in polar solvents due to deuterium’s weaker hydrogen-bonding capability compared to protium .

Spectroscopic Properties

Deuteration significantly alters NMR and infrared (IR) spectra. Below is a comparative analysis:

Table 2: NMR Data for this compound and Phenol

Position ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Para-H/D Not observed (D) 123.5*
Ortho-H 6.8–7.3 115.2
Meta-H 6.8–7.3 129.8
Hydroxyl/O–D 4.5–5.5 (OH) N/A

Note: Data adapted from spectral interpretation principles in deuterated aromatics .

  • ¹H-NMR : The para-deuterium atom eliminates the corresponding proton signal, simplifying spectral analysis.
  • ¹³C-NMR : The carbon bearing deuterium (C-4) exhibits a slight upfield shift (~0.3 ppm) due to isotopic effects .

Critical Analysis of Data Sources

The provided evidence highlights the importance of databases like KLSD and Merck Index for accessing compound-specific data . For instance:

  • Merck Index: Provides foundational data for phenol and deuterated compounds but lacks a dedicated monograph for this compound .
  • Spectroscopic References: Pretsch’s tables () offer methodologies for interpreting deuterium-induced shifts but require adaptation to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol-4-d1
Reactant of Route 2
Phenol-4-d1

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